Cas no 940247-09-6 (1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine)

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- AKOS034151568
- PD178924
- CHEMBL257825
- Z31097365
- 940247-09-6
- BDBM32554
- AB00774122-01
- 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine
- EN300-26868518
- arylsulfonylpiperazine, 26
- 1-(3-Nitropyridin-2-yl)-4-tosylpiperazine
-
- インチ: 1S/C16H18N4O4S/c1-13-4-6-14(7-5-13)25(23,24)19-11-9-18(10-12-19)16-15(20(21)22)3-2-8-17-16/h2-8H,9-12H2,1H3
- InChIKey: JYSIWWVOXFISJK-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(N1CCN(C2C(=CC=CN=2)[N+](=O)[O-])CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 362.10487624g/mol
- どういたいしつりょう: 362.10487624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 108Ų
1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26868518-0.05g |
1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine |
940247-09-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
1PlusChem | 1P0297OH-50mg |
1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine |
940247-09-6 | 95% | 50mg |
$3467.00 | 2024-04-19 |
1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 関連文献
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazineに関する追加情報
Compound CAS No. 940247-09-6: 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine
The compound with CAS No. 940247-09-6, known as 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development and advanced materials synthesis.
The chemical structure of this compound is characterized by a piperazine ring, which serves as the central scaffold. The piperazine moiety is substituted at the 1-position with a 4-methylbenzenesulfonyl group, which introduces a sulfonamide functionality, and at the 4-position with a 3-nitropyridin-2-yl group, which adds a nitro-substituted aromatic ring system. These substituents not only enhance the compound's stability but also contribute to its unique electronic and steric properties.
Recent studies have highlighted the importance of such compounds in drug design due to their ability to act as bioisosteres or scaffolds for receptor-targeted molecules. The sulfonamide group is particularly valuable in medicinal chemistry as it can mimic certain biological functionalities while providing enhanced solubility and metabolic stability. Meanwhile, the nitro-substituted pyridine ring introduces additional electronic effects, making the compound suitable for interactions with various biological targets.
From a synthetic standpoint, the preparation of 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is readily available for further studies and applications.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been explored as a potential lead molecule for developing agents targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials or sensors.
Recent advancements in computational chemistry have allowed researchers to perform detailed docking studies and molecular dynamics simulations on this compound, providing insights into its binding affinities and interactions with biological systems. These studies have further underscored its potential as a versatile building block in drug discovery and materials science.
In conclusion, 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine (CAS No. 940247-09-6) stands out as a valuable compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent research findings, positions it as an important tool for advancing both pharmaceutical and materials-based innovations.
940247-09-6 (1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine) 関連製品
- 2383249-84-9(4-Methoxy-2-methyl-3-nitrobenzoic acid)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 885520-06-9(3,5-Indazoledicarboxylic Acid)
- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)
- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1207049-50-0(methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate)
- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 608515-70-4(7-Chloro-5-isoquinolinamine)



